Lanatoside B
CAS No.: 17575-21-2
Cat. No.: VC21348813
Molecular Formula: C49H76O20
Molecular Weight: 985.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17575-21-2 |
---|---|
Molecular Formula | C49H76O20 |
Molecular Weight | 985.1 g/mol |
IUPAC Name | [(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
Standard InChI | InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 |
Standard InChI Key | XVAPNQFQPDAROQ-CAPSWCROSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O |
SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Chemical Structure and Properties
Molecular Structure
Lanatoside B possesses a complex steroidal structure characteristic of cardiac glycosides, with a molecular formula of C49H76O20 . The structure features a steroid nucleus with an unsaturated lactone ring at C-17, which is responsible for its cardiac activity. The molecule contains a sugar moiety attached to the aglycone portion through glycosidic linkages.
The full IUPAC name reflects this complex structure: 3-((O-beta-D-glucopyranosyl-(1-4)-O-3-O-acetyl-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1-4)-O-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1-4)-2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy)-14,16-dihydroxycard-20(22)-enolide (3beta,5beta,16beta)- . This name indicates the presence of multiple sugar units attached to the core steroid structure.
Physical and Chemical Properties
The physical and chemical properties of Lanatoside B are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C49H76O20 |
Molecular Weight | 985.1 g/mol |
CAS Number | 17575-21-2 |
Physical State | Solid |
Solubility | Poor water solubility, better in organic solvents |
Classification | Cardiac glycoside, Phytochemical |
Category | Cardiac drugs and beta blockers |
Lanatoside B shares the characteristic property of cardiac glycosides in that it has relatively poor water solubility but dissolves better in organic solvents. This property significantly influences its pharmaceutical formulation and bioavailability .
Botanical Sources and Extraction
Natural Sources
Lanatoside B occurs naturally in several Digitalis species, with significant concentrations found in:
These plants have been cultivated for centuries for their medicinal properties. Digitalis lanata, commonly known as woolly foxglove, is particularly rich in cardiac glycosides including lanatosides, and has been a primary source for commercial extraction of these compounds.
Extraction and Purification
Pharmacology and Mechanism of Action
Pharmacokinetics
The pharmacokinetic profile of Lanatoside B shares similarities with other cardiac glycosides. These compounds generally exhibit:
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Variable oral bioavailability due to their complex structure
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Metabolism primarily in the liver
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Elimination through renal excretion
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Relatively long half-lives, allowing for stable therapeutic levels
Therapeutic Applications
Cardiac Indications
Lanatoside B, like other lanatosides, has been historically used in the treatment of:
The therapeutic window of cardiac glycosides is relatively narrow, requiring careful dosing and monitoring of plasma concentrations to avoid toxicity while maintaining efficacy. In clinical practice, Lanatoside B and related compounds have been used to increase cardiac output in patients with heart failure and to control ventricular rate in atrial fibrillation.
Comparison with Related Compounds
Relationship to Other Lanatosides
Lanatoside B is closely related to other lanatosides, particularly Lanatoside C. The primary differences between these compounds lie in their sugar moieties and specific substitution patterns. Lanatoside C can be converted to digoxin through hydrolytic removal of acetyl and glucose moieties . Similar structural relationships likely exist for Lanatoside B, though specific details aren't provided in the search results.
The table below compares key aspects of different lanatosides:
Compound | Key Structural Features | Documented Applications |
---|---|---|
Lanatoside B | C49H76O20, specific sugar chain configuration | Cardiac insufficiency, arrhythmias |
Lanatoside C | Similar to B with variation in sugar moiety | Cardiac applications, potential anti-inflammatory and anticancer effects |
Digoxin | Derived from Lanatoside C, lacks certain sugar components | Widely used cardiac glycoside in modern medicine |
Pharmacological Differences
Different cardiac glycosides exhibit varying pharmacokinetic properties, potencies, and side effect profiles. These differences stem from subtle structural variations that affect:
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Absorption and bioavailability
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Protein binding
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Volume of distribution
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Elimination half-life
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Receptor binding affinity
Such variations explain why certain cardiac glycosides may be preferred in specific clinical scenarios, though modern pharmacotherapy has largely shifted toward digoxin as the predominant cardiac glycoside in clinical use.
Research Developments and Future Directions
Current Research Status
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Exploration of anti-inflammatory mechanisms, as demonstrated with Lanatoside C in ulcerative colitis models
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Investigation of anticancer properties through protein kinase activation pathways
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Examination of effects on specific cellular signaling pathways, such as AKT/mTOR
The molecular targets identified for related compounds, such as STAT3, KDR, and ABCB1 for Lanatoside C , may provide insight into potential mechanisms for Lanatoside B as well.
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